(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

Description

Properties

IUPAC Name |

(4R)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUTVRHBEQTSJS-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374808 |

Source

|

| Record name | (4R)-4-Benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163810-26-2 |

Source

|

| Record name | (4R)-4-Benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one structure and stereochemistry

An In-Depth Technical Guide to (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one: Structure, Stereochemistry, and Application

Abstract

(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a cornerstone chiral auxiliary derivative, pivotal in modern asymmetric synthesis. As a member of the Evans' oxazolidinone family, it provides a robust and predictable method for controlling stereochemistry in the formation of new carbon-carbon bonds. This guide offers a detailed examination of its molecular architecture, the principles governing its stereodirecting influence, its synthesis, and its practical application in laboratory protocols. Aimed at researchers and professionals in organic synthesis and drug development, this document synthesizes foundational principles with actionable, field-proven methodologies.

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

In the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications, controlling the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis aims to selectively produce one enantiomer over its mirror image. One of the most reliable strategies to achieve this is the use of a chiral auxiliary.[1]

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[2] Its inherent chirality influences the steric and electronic environment of the reaction, directing incoming reagents to attack from a specific face. This process creates a new stereocenter with a predictable configuration. The key steps in an auxiliary-mediated synthesis are:

-

Coupling: The chiral auxiliary is covalently bonded to the substrate molecule.

-

Diastereoselective Transformation: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition) to form a new stereocenter. The existing stereocenter on the auxiliary directs the formation of the new one, resulting in a diastereomeric mixture where one diastereomer is heavily favored.

-

Cleavage: The auxiliary is removed, releasing the desired enantiomerically enriched product and allowing for the potential recovery and recycling of the auxiliary.[1]

The (R)-4-benzyl-2-oxazolidinone and its derivatives, developed by David A. Evans, are among the most successful and widely used chiral auxiliaries due to their high diastereoselectivity, reliability, and the predictability of their stereochemical outcomes.[1][3]

Molecular Structure and Stereochemical Analysis

The efficacy of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one stems directly from its well-defined three-dimensional structure. The molecule can be deconstructed into three critical components: the oxazolidinone core with its stereodirecting group, the acyl chain, and the imide linkage.

-

Core Structure: A five-membered oxazolidin-2-one ring.[4][6]

-

Stereocenter: The crucial stereogenic center is at the C4 position of the oxazolidinone ring, which bears a benzyl group and has an (R)-configuration.[5][6]

-

Acyl Group: A 4-methylpentanoyl group is attached to the nitrogen atom of the oxazolidinone ring.

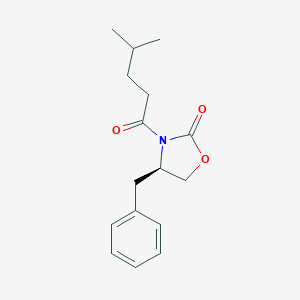

The IUPAC name for this compound is (4R)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one.[5]

Caption: 2D structure of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.

The stereodirecting power originates from the C4-benzyl group. In the crucial enolate intermediate, this bulky group effectively shields one face of the molecule, forcing electrophilic attack to occur from the less sterically hindered face. This predictable steric blockade is the foundation of its utility in asymmetric synthesis.

Synthesis Pathway

The target compound is synthesized in a two-step process starting from the commercially available amino acid (R)-phenylalaninol, which ensures the correct stereochemistry in the final auxiliary.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Acylation of (R)-4-benzyl-2-oxazolidinone

This protocol describes the N-acylation, a critical step to attach the desired acyl group to the chiral auxiliary.[7][8]

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-4-benzyl-2-oxazolidinone (1.0 eq).

-

Dissolution: Dissolve the auxiliary in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. The solution is stirred for 15-20 minutes at -78 °C to ensure complete formation of the lithium salt.

-

Acylation: Slowly add 4-methylpentanoyl chloride (1.1 eq) to the solution. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

-

Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the pure (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.

Causality of Choices:

-

Anhydrous Conditions & Inert Atmosphere: n-BuLi is a highly reactive organometallic compound that is pyrophoric and reacts violently with water and oxygen.

-

Low Temperature (-78 °C): This temperature is crucial to control the reactivity of the strong base, prevent side reactions such as cleavage of the THF solvent, and ensure selective deprotonation at the nitrogen atom.

-

n-BuLi as Base: A strong base is required to fully deprotonate the N-H of the oxazolidinone, forming the nucleophilic amide anion necessary for attacking the acyl chloride.

Mechanism of Stereodirection in Asymmetric Alkylation

The primary function of the acylated auxiliary is to serve as a prochiral substrate for diastereoselective reactions, such as enolate alkylation. The process relies on the formation of a rigid, chelated enolate intermediate.

Caption: Logical flow of the stereodirecting mechanism.

-

Enolate Formation: The α-proton of the 4-methylpentanoyl group is abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). This forms a lithium or sodium enolate.[7][8]

-

Chelation and Steric Shielding: The metal cation (e.g., Li⁺) chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the molecule into a rigid, planar, five-membered ring conformation, forcing the enolate into the (Z)-geometry. In this conformation, the bulky C4-benzyl group protrudes, effectively blocking the top (si) face of the enolate.

-

Electrophilic Attack: An incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered bottom (re) face. This facial bias is the origin of the high diastereoselectivity observed in these reactions.[7]

Application: Diastereoselective Alkylation and Auxiliary Cleavage

This section provides a self-validating protocol for the asymmetric synthesis of a chiral carboxylic acid using the title compound.

Protocol: Asymmetric Alkylation

-

Preparation: To a solution of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise. Stir for 30 minutes.

-

Alkylation: Add benzyl bromide (1.2 eq) and stir the reaction at -78 °C for 4 hours.

-

Workup: Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

-

Analysis and Purification: The crude product is purified by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral GC analysis of the crude mixture.

Protocol: Auxiliary Cleavage

The auxiliary must be cleaved to release the final product without racemizing the newly formed stereocenter. Hydrolysis with lithium hydroperoxide is a mild and effective method.[7][9]

-

Setup: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

-

Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq). Stir vigorously for 2-4 hours at 0 °C.

-

Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Separation: Acidify the mixture to pH ~2 with HCl and extract with diethyl ether. The organic layer contains the desired carboxylic acid. The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basifying and extracting with an organic solvent.

Data Presentation: Expected Results

| Parameter | Expected Outcome | Method of Verification |

| Alkylation Yield | 85-95% | Isolated mass after chromatography |

| Diastereomeric Ratio (d.r.) | >98:2 | ¹H NMR integration, GC, or HPLC |

| Cleavage Yield | >90% | Isolated mass of the carboxylic acid |

| Auxiliary Recovery | >90% | Isolated mass of (R)-4-benzyl-2-oxazolidinone |

Spectroscopic Data

While specific spectra are instrument-dependent, the following table lists characteristic ¹H NMR signals for the parent auxiliary, (R)-4-benzyl-2-oxazolidinone, which are foundational for confirming its structure.[10]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet |

| N-H | ~6.4 | Broad Singlet |

| C4-H | ~4.40 | Multiplet |

| C5-H (diastereotopic) | 4.10 - 4.20 | Multiplet |

| Benzyl CH₂ (diastereotopic) | 2.80 - 3.00 | Multiplet |

Note: Data is for the parent auxiliary in CDCl₃. Acylation removes the N-H signal and introduces new signals for the acyl chain.

Conclusion

(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a powerful tool in asymmetric synthesis, offering a highly reliable and predictable method for establishing stereocenters. Its efficacy is rooted in a well-defined molecular structure where a bulky C4-benzyl substituent creates a sterically biased environment upon enolate formation. This forces electrophiles to attack from a single, predictable direction, leading to products with exceptional diastereomeric purity. The straightforward protocols for its use and the high potential for auxiliary recovery make it an efficient and valuable reagent for researchers in academia and industry, particularly in the synthesis of complex chiral molecules for drug discovery and development.

References

-

ResearchGate. (S)-4-Benzyl-2-oxazolidinone | Request PDF. Available at: [Link]

- Google Patents. (2021). CN112500361A - Preparation method of (S)-4-phenyl-2-oxazolidinone.

-

MDPI. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available at: [Link]

-

Endotherm. 4R-Benzyl-3-(3S-methyl-pentanoyl)-oxazolidin-2-one. Available at: [Link]

-

PubChem. (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. Available at: [Link]

-

ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available at: [Link]

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Available at: [Link]

-

Wikipedia. Chiral auxiliary. Available at: [Link]

-

ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]

-

YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Available at: [Link]

-

Evans Enolate Alkylation-Hydrolysis. evans enolate alkylation-hydrolysisx. Available at: [Link]

-

MD Topology. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | NMR | X-Ray. Available at: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Buy (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | 113543-30-9 [smolecule.com]

- 5. (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | C16H21NO3 | CID 2759501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 102029-44-7: (R)-4-Benzyl-2-oxazolidinone | CymitQuimica [cymitquimica.com]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. connectsci.au [connectsci.au]

- 10. (R)-4-Benzyl-2-oxazolidinone(102029-44-7) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one from L-Phenylalanine

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway to (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, a key chiral auxiliary, commencing from the readily available and optically pure amino acid, L-phenylalanine. Chiral oxazolidinones, pioneered by David A. Evans, are foundational tools in modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the experimental choices, step-by-step protocols, and the underlying chemical principles. We will dissect the critical transformations: the reduction of L-phenylalanine to L-phenylalaninol, the subsequent cyclization to form the (R)-4-benzyloxazolidin-2-one core, and the final N-acylation to yield the target molecule.

Introduction: The Significance of Evans Chiral Auxiliaries

In the realm of stereochemistry, chiral auxiliaries are stereogenic molecules temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration.[3] The Evans oxazolidinones, derived from chiral amino alcohols, have proven to be exceptionally robust and predictable in directing the stereochemical outcome of various transformations, including alkylations and aldol reactions.[1][4] The (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, the subject of this guide, is a quintessential example, valued for its ability to confer a high degree of diastereoselectivity in subsequent enolate reactions. Its synthesis from L-phenylalanine, an inexpensive chiral pool starting material, makes it an attractive and accessible tool for asymmetric synthesis.

Overall Synthetic Strategy

The synthesis of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one from L-phenylalanine is a three-step process. Each step is critical for maintaining the stereochemical integrity of the chiral center derived from the starting material.

Figure 1: Overall synthetic workflow from L-Phenylalanine to the target molecule.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol

The initial and crucial step involves the reduction of the carboxylic acid functionality of L-phenylalanine to a primary alcohol, yielding L-phenylalaninol.[5] This transformation must be efficient and, most importantly, must not compromise the stereocenter.

Causality of Experimental Choices:

Several reducing agents can accomplish this transformation, each with its own set of advantages and disadvantages.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and common reducing agent for carboxylic acids. However, it is highly reactive with protic solvents and requires anhydrous conditions. Its use on a large scale can also present safety challenges.

-

Sodium Borohydride (NaBH₄) in Combination with Other Reagents: NaBH₄ alone is generally not strong enough to reduce carboxylic acids. However, its reactivity can be enhanced by the addition of reagents like iodine or thionyl chloride.[6] An economically viable, one-pot reaction of phenylalanine with thionyl chloride and sodium borohydride in aqueous methanol has been reported to yield phenylalaninol quantitatively.[6]

-

Lithium and Aluminum Chloride (Li/AlCl₃): This combination offers an effective method for the reduction of chiral amino acids, with AlCl₃ acting as an activator for the carboxyl group.[7]

Experimental Protocol: Reduction using Sodium Borohydride and Thionyl Chloride [6]

-

Suspend L-phenylalanine in methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride. The thionyl chloride reacts with methanol to form methyl sulfite and HCl, which in turn protonates the amino acid and converts the carboxylic acid to its methyl ester.

-

After stirring, a solution of sodium borohydride in water is added portion-wise, maintaining a low temperature. The NaBH₄ reduces the methyl ester to the corresponding alcohol, L-phenylalaninol.

-

The product, L-phenylalaninol, separates from the solution and can be isolated by filtration.

| Method | Reducing Agent | Solvent | Typical Yield | Reference |

| Method A | LiAlH₄ | THF | Good | [8] |

| Method B | NaBH₄ / SOCl₂ | Methanol/Water | Quantitative | [6] |

| Method C | Li / AlCl₃ | THF | 91.2% | [7] |

Table 1: Comparison of reduction methods for L-Phenylalanine.

Step 2: Cyclization to (R)-4-benzyloxazolidin-2-one

The synthesized L-phenylalaninol is then cyclized to form the core oxazolidinone ring. This step involves the reaction of both the amino and hydroxyl groups with a carbonyl source.

Causality of Experimental Choices:

-

Phosgene and its Equivalents (e.g., triphosgene, carbonyldiimidazole): These are highly effective reagents for forming the carbamate linkage necessary for the oxazolidinone ring.[9][10] However, phosgene is extremely toxic, necessitating stringent safety precautions.

-

Dialkyl Carbonates (e.g., Diethyl Carbonate): A much safer and more environmentally benign alternative to phosgene.[6] The reaction is typically carried out in the presence of a base, such as potassium carbonate, and can be performed without a solvent.[6]

Figure 2: Simplified schematic of the cyclization reaction.

Experimental Protocol: Cyclization using Diethyl Carbonate [6]

-

Mix L-phenylalaninol with diethyl carbonate and a catalytic amount of potassium carbonate.

-

Heat the heterogeneous mixture. As the reaction progresses, the mixture will become more homogeneous, and the desired product will begin to form.

-

Methanol and excess diethyl carbonate can be removed by distillation.

-

The crude product can be purified by recrystallization or chromatography.

This method is advantageous due to its simplicity, high yield, and the avoidance of hazardous reagents and solvents.[6]

Step 3: N-Acylation with 4-Methylpentanoyl Chloride

The final step is the attachment of the 4-methylpentanoyl group to the nitrogen atom of the oxazolidinone ring.[11]

Causality of Experimental Choices:

The N-acylation is typically achieved by converting the oxazolidinone into a nucleophile that can then react with the electrophilic acyl chloride.

-

Deprotonation with a Strong Base: The most common method involves the deprotonation of the N-H bond of the oxazolidinone using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C).[3][12] The resulting lithium salt is a potent nucleophile that readily reacts with 4-methylpentanoyl chloride.

-

Catalytic Acylation: Milder conditions can be employed using an acyl transfer catalyst such as 4-(dimethylamino)pyridine (DMAP).[13] This method avoids the need for cryogenic temperatures and highly reactive organolithium reagents, making it more amenable to scale-up.[13]

Experimental Protocol: N-Acylation via Deprotonation [12]

-

Dissolve (R)-4-benzyloxazolidin-2-one in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes. The reaction mixture will typically develop a color, indicating the formation of the lithium salt.

-

Add distilled 4-methylpentanoyl chloride to the reaction mixture.

-

Allow the reaction to warm to a higher temperature (e.g., 0 °C) and stir for a specified time.

-

Quench the reaction with an aqueous solution, such as saturated ammonium chloride or potassium carbonate.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| Appearance | Solid |

| Stereochemistry | (R) at C4 |

Table 2: Physicochemical properties of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.[11]

Conclusion

The synthesis of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one from L-phenylalanine is a well-established and efficient process that provides access to a valuable chiral auxiliary. By understanding the rationale behind the choice of reagents and reaction conditions for each step—reduction, cyclization, and acylation—researchers can reliably produce this compound with high chemical and optical purity. The methods described herein, particularly those that prioritize safety and economic viability, are suitable for both laboratory-scale synthesis and potential industrial applications. The continued use of such chiral auxiliaries is a testament to their power and predictability in the complex art of asymmetric synthesis.

References

-

Prashad, M., Kim, H.-Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372. [Link]

-

Dutta, B., & Borah, R. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Organic Process Research & Development, 15(5), 1154-1156. [Link]

-

PubChem. (n.d.). L-phenylalaninol. National Center for Biotechnology Information. Retrieved from [Link]

- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.

-

Wang, J., et al. (2014). Reduction of Chiral Amino Acids Based on Current Method. Journal of Organic Chemistry & Process Research, 1(1). [Link]

-

MDPI. (n.d.). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Synthesis of (R,R)-1,2-Diamino-1,2-diphenylethane. Organic Syntheses, 81, 1.

-

Reddit. (n.d.). Phenylalanine to phenylalaninol and likewise tryptophan to tryptophanol by Zn/HCL clemmensen reduction?. Retrieved from [Link]

-

The Hive. (n.d.). Hydrogenolysis of Phenylalaninol. Retrieved from [Link]

-

Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]

-

Scribd. (n.d.). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Retrieved from [Link]

-

Beilstein Journals. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Retrieved from [Link]

-

CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

-

SlideShare. (n.d.). Synthesis of Oxazolidinones. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of (4S,5R)-3-(1-oxo-4-methylpentyl)-4-methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

-

ACS Publications. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 143(35), 14031-14038. [Link]

-

ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

-

PubChem. (n.d.). (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

The Aquila Digital Community. (n.d.). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. Retrieved from [Link]

- Google Patents. (n.d.). CN112500361A - Preparation method of (S)-4-phenyl-2-oxazolidinone.

-

PubMed. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421. [Link]

-

PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1991). Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent. Biochimica et Biophysica Acta, 1062(2), 247-254. [Link]

-

Nature. (2024, February 26). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4683. [Link]

-

PubChem. (n.d.). (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | C16H21NO3 | CID 2759501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. chemistry.williams.edu [chemistry.williams.edu]

A Technical Guide to the Strategic Role of the Benzyl Group in (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a paramount example of an Evans' chiral auxiliary, a class of compounds that has revolutionized asymmetric synthesis. This in-depth technical guide elucidates the critical role of the 4-benzyl substituent. Far from being a passive component, the benzyl group is an active director of stereochemistry, influencing enolate geometry and the transition state of crucial bond-forming reactions such as aldol additions. A comprehensive analysis of its function, from initial reaction to final cleavage, is presented to provide a deeper understanding for professionals leveraging this powerful synthetic tool.

The Principle of Chiral Auxiliaries: An Overview

In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals, controlling the three-dimensional arrangement of atoms is of utmost importance. Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] This strategy, pioneered by chemists like E.J. Corey and Barry Trost, allows for the diastereoselective formation of new stereocenters. The auxiliary is later removed, revealing the desired enantiomerically enriched product, and can often be recovered for reuse.[1]

Among the most successful and widely used are the oxazolidinone auxiliaries, developed and popularized by David A. Evans.[1] These auxiliaries, including (R)-4-benzyl-2-oxazolidinone, have proven to be highly effective in a range of stereoselective transformations such as aldol reactions, alkylations, and Diels-Alder reactions.[1]

The Benzyl Group: A Master of Stereocontrol

The substituent at the C4 position of the oxazolidinone ring is the primary director of stereoselectivity. The benzyl group in (R)-4-benzyl-2-oxazolidinone provides a unique and highly effective combination of steric bulk and conformational bias.

2.1. Dictating Enolate Geometry

The initial and crucial role of the benzyl group is to control the geometry of the enolate formed upon deprotonation of the N-acyl group. For predictable stereochemical outcomes, the formation of the (Z)-enolate is highly favored. This preference is achieved through a combination of chelation and steric hindrance. When a Lewis acidic base like dibutylboron triflate is used, it chelates to both the acyl carbonyl oxygen and the oxazolidinone ring oxygen. This chelation, in conjunction with the steric repulsion between the acyl group and the bulky C4-benzyl substituent, forces the enolate into the (Z) configuration.[1][2]

Caption: Fig. 1: Benzyl group directing (Z)-enolate formation.

2.2. Orchestrating the Aldol Addition: The Zimmerman-Traxler Model

With the (Z)-enolate geometry established, the benzyl group's second critical function is to control the facial selectivity of the subsequent aldol reaction. The Zimmerman-Traxler model provides a robust explanation for the high diastereoselectivity observed.[2][3][4] This model postulates a chair-like six-membered transition state where the boron atom of the enolate coordinates with the aldehyde's carbonyl oxygen.[2][5]

The bulky benzyl group at C4 effectively shields one face of the enolate.[1] To minimize steric interactions, the incoming aldehyde orients itself so that its substituent (R') occupies a pseudo-equatorial position, away from the benzyl group.[4] This controlled approach leads to the predictable formation of the syn-aldol product with a high degree of diastereoselectivity.[2] The rigid, chelated transition state is key to this high fidelity.[6]

Caption: Fig. 2: Stereocontrol in the aldol reaction.

Experimental Workflow: A Practical Application

The following provides a detailed, step-by-step methodology for a typical Evans aldol reaction.

3.1. Materials and Reagents

| Reagent | Formula | M.W. | CAS No. |

| (R)-4-benzyl-2-oxazolidinone | C₁₀H₁₁NO₂ | 177.20 | 102029-44-7 |

| 4-Methylpentanoyl chloride | C₆H₁₁ClO | 134.60 | 38331-18-9 |

| Di-n-butylboron triflate | C₈H₁₈BF₃OS | 242.10 | 60669-69-4 |

| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 |

| Isobutyraldehyde | C₄H₈O | 72.11 | 78-84-2 |

| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |

3.2. Synthesis of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

-

Preparation: A flame-dried flask under an inert atmosphere (Argon or Nitrogen) is charged with (R)-4-benzyl-2-oxazolidinone.

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the solid.

-

Deprotonation: The solution is cooled to -78 °C, and n-butyllithium is added dropwise to form the lithium salt.

-

Acylation: 4-Methylpentanoyl chloride is added slowly to the cooled solution.

-

Workup: The reaction is allowed to warm to room temperature, then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.[7]

3.3. Diastereoselective Aldol Reaction

-

Enolization: The acylated oxazolidinone is dissolved in anhydrous dichloromethane and cooled to 0 °C. Di-n-butylboron triflate and triethylamine are added sequentially to form the (Z)-boron enolate.[8]

-

Aldehyde Addition: The reaction is cooled to -78 °C, and isobutyraldehyde is added dropwise.

-

Reaction Progression: The mixture is stirred at -78 °C and then allowed to warm to 0 °C.

-

Quenching and Isolation: The reaction is quenched with a phosphate buffer. The organic layer is separated, washed, dried, and concentrated to yield the crude aldol product. The diastereomeric ratio is typically determined by ¹H NMR spectroscopy.

Auxiliary Cleavage: Releasing the Chiral Product

A key advantage of Evans' auxiliaries is their facile removal under conditions that do not compromise the newly formed stereocenters. The choice of cleavage reagent dictates the functionality of the final product.[1]

| Desired Product | Cleavage Reagent | Typical Conditions |

| Carboxylic Acid | Lithium hydroperoxide (LiOOH) | THF/H₂O, 0 °C[9][10] |

| Primary Alcohol | Lithium borohydride (LiBH₄) | Ether or THF, 0 °C |

| Aldehyde | Lithium aluminum hydride (LiAlH₄) or DIBAL-H | Anhydrous THF, -78 °C |

Importantly, the (R)-4-benzyl-2-oxazolidinone auxiliary can be recovered in high yield after cleavage, making this a cost-effective methodology.[7]

Caption: Fig. 3: Versatile cleavage of the chiral auxiliary.

Conclusion

The benzyl group in (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a cornerstone of its efficacy as a chiral auxiliary. Its steric influence is precisely calibrated to ensure the formation of the (Z)-enolate and to direct the approach of electrophiles in a highly predictable manner, as rationalized by the Zimmerman-Traxler model. The reliability and high diastereoselectivity of this system, coupled with the versatility of auxiliary cleavage, have solidified its position as an indispensable tool in modern organic synthesis for the construction of complex chiral molecules.

References

-

Wikipedia. Chiral auxiliary. [Link]

-

ResearchGate. (S)-4-Benzyl-2-oxazolidinone | Request PDF. [Link]

-

YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

-

Chemistry LibreTexts. 4.4: The aldol reaction. [Link]

-

The Royal Society of Chemistry. Kawamura 3 Revised supporting information. [Link]

-

Chemistry Stack Exchange. The Evans auxiliary: rotational freedom of the benzyl group - stereoselectivity still guaranteed?. [Link]

-

NIH. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

-

ACS Publications. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education. [Link]

-

Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]

-

Chem-Station Int. Ed. Evans Aldol Reaction. [Link]

-

ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

-

Andrew G Myers Research Group. 001 Zimmerman Traxler. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. rsc.org [rsc.org]

- 8. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. connectsci.au [connectsci.au]

Spectroscopic Characterization of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral auxiliary, (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. This document is intended for researchers, scientists, and drug development professionals who utilize Evans-type oxazolidinones in asymmetric synthesis. The guide will cover the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this versatile compound.

Introduction: The Role of Evans Auxiliaries in Asymmetric Synthesis

(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one belongs to the class of Evans auxiliaries, which are powerful tools in modern organic synthesis for controlling stereochemistry.[1] The chiral environment provided by the oxazolidinone scaffold allows for diastereoselective reactions, such as alkylations and aldol additions, on the N-acyl substituent. The subsequent facile cleavage of the auxiliary yields enantiomerically enriched products.[2] Accurate and thorough characterization of the acylated auxiliary is a critical checkpoint to ensure the success of subsequent stereoselective transformations. This guide provides the foundational spectroscopic knowledge for this purpose.

Molecular Structure and Properties

-

IUPAC Name: (4R)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one[3]

-

Molecular Formula: C₁₆H₂₁NO₃[3]

-

Molecular Weight: 275.34 g/mol [3]

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.15 - 7.35 | m | 5H | Aromatic C-H | The five protons of the phenyl ring on the benzyl group will appear as a complex multiplet in this region. |

| 4.60 - 4.75 | m | 1H | N-CH | This proton is adjacent to the stereocenter and the nitrogen atom, leading to a downfield shift. |

| 4.10 - 4.25 | m | 2H | O-CH₂ | The two diastereotopic protons of the oxazolidinone ring adjacent to the oxygen atom will appear as a multiplet. |

| 3.25 - 3.40 | dd | 1H | Benzyl CH₂ (diastereotopic) | One of the diastereotopic protons of the benzyl group, coupled to the adjacent chiral center proton and the other benzyl proton. |

| 2.85 - 3.05 | m | 2H | Acyl α-CH₂ | The methylene group adjacent to the imide carbonyl is deshielded and will appear as a multiplet. |

| 2.70 - 2.85 | dd | 1H | Benzyl CH₂ (diastereotopic) | The other diastereotopic proton of the benzyl group. |

| 1.55 - 1.70 | m | 1H | Isopropyl C-H | The methine proton of the isopropyl group will be a multiplet due to coupling with the adjacent methyl and methylene protons. |

| 1.40 - 1.55 | m | 2H | Acyl β-CH₂ | The methylene group in the acyl chain. |

| 0.90 - 1.00 | d | 6H | Isopropyl CH₃ | The two equivalent methyl groups of the isopropyl moiety will appear as a doublet due to coupling with the methine proton. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 173 - 175 | Imide C=O | The carbonyl carbon of the acyl group is typically found in this region. |

| 153 - 155 | Oxazolidinone C=O | The carbonyl carbon of the oxazolidinone ring. |

| 135 - 137 | Aromatic C (quat) | The quaternary carbon of the phenyl ring to which the benzyl group is attached. |

| 128 - 130 | Aromatic C-H | Aromatic carbons with attached protons. |

| 126 - 128 | Aromatic C-H | Aromatic carbons with attached protons. |

| 65 - 67 | O-CH₂ | The carbon of the methylene group in the oxazolidinone ring adjacent to the oxygen. |

| 55 - 57 | N-CH | The chiral carbon of the oxazolidinone ring adjacent to the nitrogen. |

| 42 - 44 | Acyl α-CH₂ | The carbon of the methylene group adjacent to the imide carbonyl. |

| 37 - 39 | Benzyl CH₂ | The carbon of the benzyl methylene group. |

| 27 - 29 | Isopropyl C-H | The methine carbon of the isopropyl group. |

| 25 - 27 | Acyl β-CH₂ | The β-carbon of the acyl chain. |

| 22 - 24 | Isopropyl CH₃ | The carbons of the two methyl groups of the isopropyl moiety. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key absorptions for (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one are the carbonyl stretching frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1780 | Strong | Oxazolidinone C=O stretch | The five-membered ring lactam carbonyl typically absorbs at a higher frequency due to ring strain. |

| ~1700 | Strong | Imide C=O stretch | The N-acyl carbonyl stretch is a strong and characteristic absorption. |

| ~3000 - 2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the benzyl and 4-methylpentanoyl groups. |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds in the phenyl ring. |

| ~1600, ~1495 | Medium | C=C stretch (aromatic) | Characteristic absorptions for the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

| m/z | Relative Intensity | Assignment | Rationale |

| 275 | Moderate | [M]⁺ (Molecular Ion) | The peak corresponding to the intact molecule with the loss of one electron. |

| 184 | High | [M - C₅H₁₁CO]⁺ | Loss of the 4-methylpentanoyl radical, leaving the charged (R)-4-benzyl-oxazolidin-2-one fragment. |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) | A very common and stable fragment in compounds containing a benzyl group, formed by rearrangement of the benzyl cation. |

| 85 | Moderate | [C₅H₉O]⁺ | Fragmentation of the acyl chain, likely from cleavage alpha to the carbonyl. |

| 57 | High | [C₄H₉]⁺ | Loss of CO from the m/z 85 fragment, or direct fragmentation of the isobutyl group. |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating by including necessary calibration and background checks.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse and acquire the free induction decay (FID).

-

Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the FIDs of both ¹H and ¹³C spectra.

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify the chemical shifts of all peaks in both spectra.

-

IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Workflow for ATR-FTIR data acquisition.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the neat (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one (if it is a liquid or oil) or a thin layer of the solid onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry Data Acquisition (Electron Ionization)

Caption: Workflow for EI-MS data acquisition and analysis.

-

Sample Preparation:

-

Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Tune the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine).

-

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or a GC inlet).

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The software generates a mass spectrum, which is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the major fragment ions to confirm the structure of the compound.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. This guide serves as a valuable resource for researchers, enabling them to confidently verify the structure and purity of this important chiral auxiliary, thereby ensuring the reliability and success of their asymmetric syntheses. The provided protocols offer a standardized approach to data acquisition, promoting consistency and accuracy in the characterization of this and related compounds.

References

-

PubChem. (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. National Center for Biotechnology Information. [Link]

-

MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]

-

Royal Society of Chemistry. Kawamura 3 Revised supporting information. [Link]

-

ResearchGate. (S)-4-Benzyl-2-oxazolidinone | Request PDF. [Link]

-

PubChem. (R)-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one. [Link]

-

PubChem. (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. [Link]

-

ResearchGate. 13 C NMR experimental spectrum of 4-methyl-3-penten-2-one. [Link]

-

NIST WebBook. 3-Penten-2-one, 4-methyl-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | 113543-30-9 [smolecule.com]

- 3. (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | C16H21NO3 | CID 2759501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-4-BENZYL-3-(4-METHYL-PENTANOYL)-OXAZOLIDIN-2-ONE | 163810-26-2 [amp.chemicalbook.com]

Thermal stability of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

An In-Depth Technical Guide to the Thermal Stability Assessment of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

Introduction

(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one belongs to the class of Evans-type chiral auxiliaries, indispensable tools in modern asymmetric synthesis.[1][2] These auxiliaries provide exceptional stereocontrol in a wide range of C-C bond-forming reactions, including aldol additions and alkylations, making them vital intermediates in the synthesis of complex, enantiomerically pure molecules such as pharmaceuticals and natural products.[3][4] The integrity of this chiral auxiliary is paramount to the success of a synthetic campaign; any degradation compromises stereochemical outcomes and introduces impurities that can be challenging and costly to remove.

Thermal stability is a critical quality attribute for any chemical intermediate, particularly in the context of drug development. It dictates acceptable storage conditions, handling procedures, and the operational limits of synthetic processes. For (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, thermal degradation can lead not only to a loss of the valuable chiral auxiliary but also to the formation of byproducts that may be reactive or interfere with subsequent chemical steps.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the thermal stability of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. It moves beyond a simple listing of data to explain the causality behind experimental choices, offering robust, self-validating protocols for a thorough assessment. We will detail the core analytical techniques, propose potential degradation pathways, and demonstrate how to synthesize the resulting data into a complete stability profile.

Section 1: Theoretical Framework for Thermal Degradation

Understanding the potential modes of thermal failure is the first step in designing a robust stability study. The structure of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one contains several functional groups that could be susceptible to thermal stress: the N-acyl bond, the oxazolidinone ring (a carbamate), and the benzyl group. Based on the known chemistry of N-acyl oxazolidinones and related structures, we can hypothesize several potential degradation pathways.

-

Hydrolysis of the Acyl Group: While primarily a chemical process, the presence of trace moisture at elevated temperatures can facilitate the cleavage of the N-acyl bond, regenerating the parent (R)-4-benzyl-2-oxazolidinone and 4-methylpentanoic acid. This is a critical pathway to investigate, as the parent oxazolidinone would be a common process-related impurity. Conditions for the deliberate cleavage of this bond are well-established using reagents like lithium hydroperoxide (LiOOH).[5][6]

-

Decarboxylation/Rearrangement of the Oxazolidinone Ring: The oxazolidinone ring itself can undergo degradation. Studies have shown that N-acyl-2-oxazolidinones can undergo decarboxylative isomerization to form 2-oxazolines under certain conditions, a process that could potentially be initiated by thermal stress.[7]

-

Oxidative Degradation: Although less common in the absence of an oxidizing agent, high temperatures can promote oxidation, particularly at the benzylic position.

-

Complete Decomposition: At sufficiently high temperatures, the molecule will undergo complete fragmentation into smaller gaseous molecules, such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx), as indicated in safety data sheets for the parent oxazolidinone.[8]

These hypotheses form the basis for the analytical strategy outlined below, which is designed to detect both the onset of degradation and the formation of specific degradation products.

Section 2: Core Methodologies for Thermal Stability Assessment

A multi-faceted approach is required to build a comprehensive thermal stability profile. We will employ thermogravimetric analysis (TGA) to assess mass loss, differential scanning calorimetry (DSC) to identify thermal events, and accelerated stability studies coupled with chromatography to identify and quantify degradation products.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is the most direct method for determining the temperature at which a material begins to decompose or volatilize. We use a dynamic heating ramp to identify the "onset temperature" of decomposition, which represents the upper limit of the material's thermal stability. The analysis is conducted under an inert nitrogen atmosphere to ensure that the observed mass loss is due to thermal decomposition, not oxidation.[10][11]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere. Maintain this flow throughout the experiment.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the sample mass (%) versus temperature (°C). Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs (T₅).

| Parameter | Value | Description |

| T₅ (Onset of Decomposition) | e.g., 225 °C | Temperature at which 5% mass loss is observed. |

| T₅₀ (Midpoint of Decomposition) | e.g., 280 °C | Temperature at which 50% mass loss is observed. |

| Residual Mass @ 600 °C | e.g., <1% | Mass remaining at the end of the analysis. |

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12] This technique is crucial for identifying thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy.[13][14] By comparing the thermogram to TGA data, we can distinguish between a melting point (an endothermic event with no mass loss) and decomposition (often an exothermic event with associated mass loss). This provides a more complete picture of the material's behavior upon heating.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty, sealed pan to serve as the reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify and integrate peaks to determine transition temperatures (onset and peak) and enthalpy changes (ΔH).

| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH, J/g) | Interpretation |

| Endotherm | e.g., 85.1 °C | e.g., 87.5 °C | e.g., 95.3 J/g | Melting Point |

| Exotherm | e.g., 230.4 °C | e.g., 245.2 °C | e.g., -150.7 J/g | Decomposition |

Accelerated Stability (Forced Degradation) Study

Expertise & Causality: While TGA and DSC identify the temperature of acute decomposition, accelerated stability studies help identify potential degradation products that may form over longer periods at temperatures below the acute decomposition point.[15] These "forced degradation" studies are a core requirement of ICH guidelines for pharmaceutical development.[16][17] By subjecting the material to thermal stress (e.g., 80°C), we can generate a profile of potential degradants that might appear during long-term storage or manufacturing excursions.

-

Sample Preparation: Place approximately 100 mg of the sample into three separate, loosely capped glass vials (to allow for the escape of any evolved gases).

-

Control Sample (T=0): Retain one vial at room temperature, protected from light. This is the baseline control.

-

Thermal Stress: Place the remaining two vials in a calibrated oven at a constant temperature of 80 °C.

-

Time Points: Remove one vial after 7 days and the second after 14 days.

-

Analysis: Dissolve a portion of the control and each stressed sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL) for HPLC analysis.

Section 3: Identification of Degradants by HPLC

Expertise & Causality: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from any degradation products formed during the forced degradation study. The goal is to develop a method with sufficient resolution to detect and quantify new peaks that appear in the stressed samples. A gradient elution method is often chosen for this purpose as it can resolve compounds with a wide range of polarities. A photodiode array (PDA) detector is used to assess peak purity and provide UV spectral information, which can aid in the tentative identification of degradants.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program:

-

Start at 40% B.

-

Linear gradient to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 40% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: PDA detector, monitor at 220 nm.

-

Injection Volume: 10 µL.

-

Analysis: Inject the T=0, 7-day, and 14-day samples. Compare the chromatograms, noting the appearance of new peaks and the decrease in the area of the main peak. Calculate the percentage of the main peak and the percentage of each new impurity.

| Time Point | Main Peak Area % | Impurity 1 (RT=X.X min) Area % | Impurity 2 (RT=Y.Y min) Area % | Total Impurities % |

| T=0 | 99.9% | Not Detected | Not Detected | 0.1% |

| 7 Days @ 80°C | 98.5% | 0.8% | 0.4% | 1.5% |

| 14 Days @ 80°C | 96.2% | 1.9% | 0.9% | 3.8% |

Section 4: Data Synthesis and Proposed Degradation Pathway

By integrating the data from all three analyses, a comprehensive stability profile emerges.

-

TGA provides the upper temperature limit for short-term thermal stability (e.g., 225 °C).

-

DSC confirms the melting point (e.g., 87.5 °C) and shows that decomposition is an exothermic event that begins shortly after the TGA onset temperature (e.g., 230.4 °C).

-

The Forced Degradation/HPLC study reveals that degradation occurs even at a much lower temperature (80 °C) over an extended period, generating specific impurities.

The identity of the impurities from HPLC would ideally be confirmed by LC-MS. However, based on the theoretical pathways, we can propose a likely degradation scheme. For instance, if "Impurity 1" has a retention time and UV spectrum matching an authentic standard of (R)-4-benzyl-2-oxazolidinone, this would strongly support the acyl hydrolysis pathway.

Conclusion

The thermal stability assessment of (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a critical exercise for ensuring its quality, safety, and efficacy as a chiral intermediate in drug development and fine chemical synthesis. This guide outlines a robust, multi-technique approach that combines TGA, DSC, and forced degradation studies with HPLC analysis. This methodology allows for the determination of the acute decomposition temperature, the characterization of thermal events like melting, and the identification of potential degradation products that may form under prolonged thermal stress. By following these self-validating protocols, researchers and drug development professionals can establish appropriate storage and handling conditions, define process limits, and build a comprehensive impurity profile, thereby ensuring the successful application of this valuable chiral auxiliary.

References

-

Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

PubChem. (n.d.). (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. Retrieved from [Link]

-

Golisade, A., et al. (2008). Decarboxylative isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines. Organic Letters, 10(10), 1923-1926. Retrieved from [Link]

-

Lambda Solution. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Retrieved from [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Wille, D. R., & Coote, M. L. (2018). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

Chemistry For Everyone. (2025, July 27). What Are Chiral Auxiliaries?. YouTube. Retrieved from [Link]

-

Allery, C. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

University of Rochester. (n.d.). Enantioselective Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Degradation pathways of amino acids during thermal utilization of biomass: a review. Retrieved from [Link]

-

PubMed. (2012). Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen. Retrieved from [Link]

-

XRF Scientific. (n.d.). What is the Principle of Thermogravimetric Analysis?. Retrieved from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. youtube.com [youtube.com]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Decarboxylative isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 14. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 15. humiditycontrol.com [humiditycontrol.com]

- 16. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

Methodological & Application

Application Note & Protocol: Diastereoselective Aldol Reaction Utilizing (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one

This technical guide provides a comprehensive overview and a detailed protocol for performing a diastereoselective aldol reaction using the Evans' chiral auxiliary, (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. This methodology is a cornerstone in asymmetric synthesis, enabling the precise construction of stereochemically rich molecules, which is of paramount importance in pharmaceutical and natural product synthesis.[1][2]

Foundational Principles: The Evans Asymmetric Aldol Reaction

The Evans aldol reaction is a powerful method for the stereocontrolled formation of carbon-carbon bonds, a fundamental transformation in organic chemistry.[3] It employs an N-acyloxazolidinone as a chiral auxiliary, which temporarily attaches to the substrate to direct the stereochemical outcome of the reaction.[2][4] The subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.[2][4]

The Role of the Chiral Auxiliary

The (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one serves as the chiral director. The stereocenter at the C4 position of the oxazolidinone ring, bearing a benzyl group, effectively shields one face of the enolate, leading to a highly diastereoselective attack on the electrophile (an aldehyde in this case).

Mechanism: Formation of a (Z)-Boron Enolate and the Zimmerman-Traxler Transition State

A key to the high diastereoselectivity of the Evans aldol reaction is the formation of a specific enolate geometry. The use of dialkylboron triflates and a tertiary amine base selectively generates the (Z)-enolate.[4][5][6] This (Z)-enolate then reacts with the aldehyde via a highly ordered, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[5][6][7][8]

The stereochemical outcome is dictated by several factors within this transition state:

-

The bulky benzyl group of the oxazolidinone preferentially occupies a pseudo-equatorial position to minimize steric hindrance.

-

The R group of the aldehyde also orients itself in a pseudo-equatorial position to avoid 1,3-diaxial interactions.[6]

-

A repulsive dipole-dipole interaction between the carbonyl oxygen of the oxazolidinone and the enolate oxygen forces a specific conformation, further enhancing the facial selectivity of the aldehyde approach.[4][5]

This confluence of steric and electronic effects directs the aldehyde to attack the enolate from the less hindered re face, leading to the formation of the syn-aldol adduct with a high degree of stereocontrol.[1][4][5]

Figure 1: A generalized workflow for the Evans diastereoselective aldol reaction.

Experimental Protocol

This protocol is a representative procedure for the diastereoselective aldol reaction between (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one and a generic aldehyde (e.g., isobutyraldehyde).

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | 275.35 | 1.0 | 1.0 |

| Dichloromethane (CH₂Cl₂) (anhydrous) | 84.93 | - | - |

| Di-n-butylboron triflate (Bu₂BOTf) (1.0 M in CH₂Cl₂) | 242.14 | 1.1 | 1.1 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.2 | 1.2 |

| Aldehyde (e.g., Isobutyraldehyde) | 72.11 | 1.5 | 1.5 |

| Methanol (MeOH) | 32.04 | - | - |

| pH 7 Phosphate Buffer | - | - | - |

| Hydrogen Peroxide (H₂O₂) (30% aq. solution) | 34.01 | - | - |

Step-by-Step Procedure

-

Preparation of the N-acyloxazolidinone: The starting material, (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one, can be synthesized by acylation of (R)-4-benzyl-2-oxazolidinone with 4-methylpentanoyl chloride in the presence of a base like n-butyllithium or triethylamine.[9]

-

Enolate Formation:

-

To a flame-dried, argon-purged round-bottom flask, add (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one (1.0 mmol) and dissolve in anhydrous dichloromethane (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add di-n-butylboron triflate (1.1 mmol, 1.1 equiv) via syringe.

-

Add N,N-diisopropylethylamine (1.2 mmol, 1.2 equiv) dropwise. The solution should turn from colorless to a pale yellow.

-

Stir the mixture at -78 °C for 30 minutes.

-

-

Aldol Addition:

-

Add the aldehyde (1.5 mmol, 1.5 equiv) dropwise to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to 0 °C and stir for an additional 2 hours.

-

-

Workup and Quenching:

-

Quench the reaction by adding methanol (5 mL) at 0 °C.

-

Add pH 7 phosphate buffer (5 mL), followed by the slow, careful addition of 30% hydrogen peroxide (5 mL). This step is exothermic and should be performed with caution.

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to separate the aldol adduct from the recovered chiral auxiliary.

-

Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved to yield various functional groups. A common method is hydrolysis with lithium hydroperoxide (LiOOH) to afford the corresponding β-hydroxy carboxylic acid.[4][10]

-

Dissolve the purified aldol adduct in a 3:1 mixture of tetrahydrofuran and water.

-

Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide and hydrogen peroxide.

-

Stir until the reaction is complete (monitored by TLC).

-

Workup involves quenching the excess peroxide and then extracting the product. The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.[9]

Mechanistic Visualization

The stereochemical outcome of the Evans aldol reaction can be rationalized by examining the Zimmerman-Traxler transition state.

Figure 2: A conceptual diagram of the Zimmerman-Traxler transition state leading to the syn-aldol product.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The high diastereoselectivity of the Evans aldol reaction is a key indicator of a successful reaction. The diastereomeric ratio (d.r.) of the crude product can be readily determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the product after removal of the auxiliary. A high d.r. (typically >95:5) confirms the efficacy of the chiral auxiliary and the proper execution of the protocol. Furthermore, the chiral auxiliary can often be recovered in high yield, attesting to the efficiency of the process.[10]

Conclusion

The diastereoselective aldol reaction using (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a robust and reliable method for the asymmetric synthesis of β-hydroxy carbonyl compounds. A thorough understanding of the underlying mechanistic principles, particularly the formation of the (Z)-boron enolate and the Zimmerman-Traxler transition state, is crucial for its successful application. The detailed protocol provided in this application note serves as a practical guide for researchers in the field of organic synthesis and drug development.

References

-

Slideshare. Evans aldol ppt. Available at: [Link]

-

University of Wisconsin-Madison. Evans Enolate Alkylation-Hydrolysis. Available at: [Link]

-

ResearchGate. (S)-4-Benzyl-2-oxazolidinone | Request PDF. Available at: [Link]

-

Iowa State University Digital Repository. An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atazanavir. Available at: [Link]

-

YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. Available at: [Link]

-

Chemistry LibreTexts. 4.4: The aldol reaction. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information - Design and Synthesis of the Stabilized Analogs of Belactosin A with the Unnatural cis-Cyclopropane Structure. Available at: [Link]

-

Wikipedia. Chiral auxiliary. Available at: [Link]

-

Macmillan Group. The Selective Aldol Reaction. Available at: [Link]

-

ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available at: [Link]

-

PubMed Central. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Available at: [Link]

-

PubChem. (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one. Available at: [Link]

-

Andrew G. Myers Research Group. The Stereoselective, Directed Aldol Reaction. Available at: [Link]

- Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

Sources

- 1. Evans aldol ppt | PPTX [slideshare.net]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 4. uwindsor.ca [uwindsor.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. connectsci.au [connectsci.au]

Application Notes & Protocols: A Guide to High-Fidelity Asymmetric Alkylation Using (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one